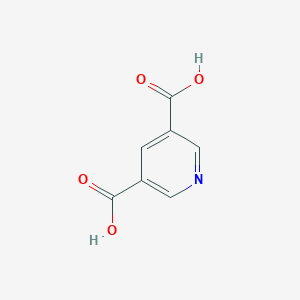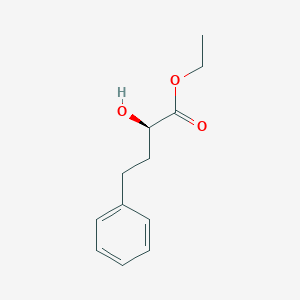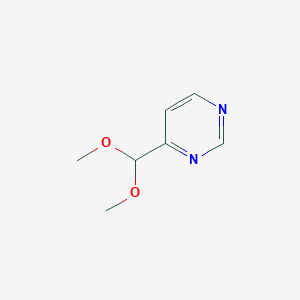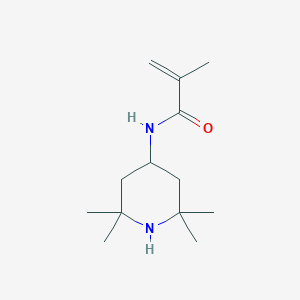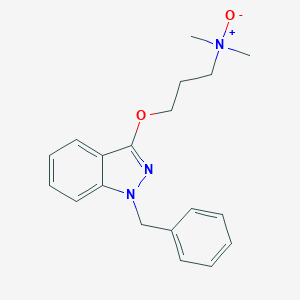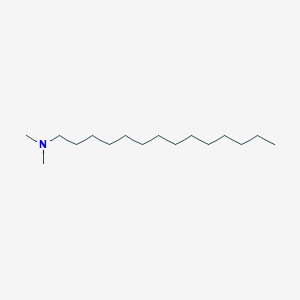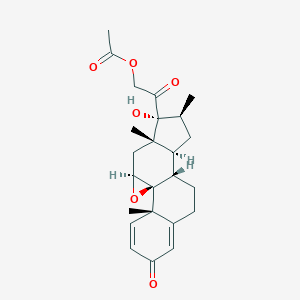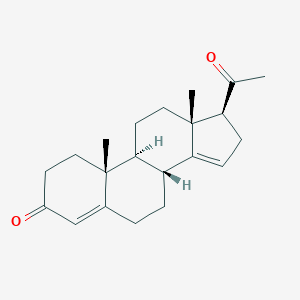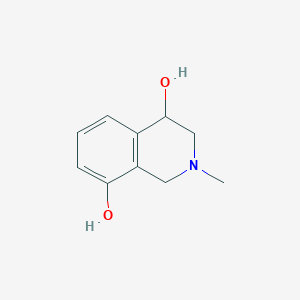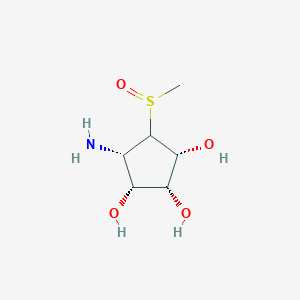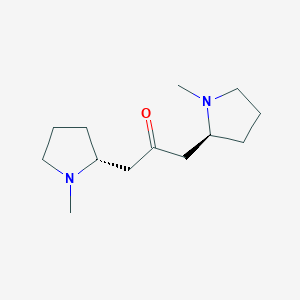
Cuscohygrine
Vue d'ensemble
Description
Cuscohygrine is a pyrrolidine alkaloid found in coca . It can also be extracted from plants of the family Solanaceae, including Deadly Nightshade, Datura innoxia, and Datura stramonium . Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine .
Synthesis Analysis
Cuscohygrine was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves . The synthesis of Cuscohygrine involves the condensation of the pyrrolinium salt with acetoacetyl coenzyme A to yield hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields cuscohygrine .Molecular Structure Analysis
Cuscohygrine has a molecular formula of C13H24N2O . Its molecular weight is 224.3425 . The IUPAC Standard InChI is InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions of Cuscohygrine involve its degradation and reactions . The formation of certain products suggests it to be an α-substituted N-methylpyrrolidine derivative . The structure of hygrinic acid was established by its synthesis in the (±)-form .Physical And Chemical Properties Analysis
Cuscohygrine is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C . Its density is 1.0±0.1 g/cm3 . The boiling point is 312.4±17.0 °C at 760 mmHg .Applications De Recherche Scientifique
Occurrence and Structure of Cuscohygrine
Field
Summary of Application
Cuscohygrine, along with the related metabolite hygrine, was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves . It is an oil that can be distilled without decomposition only in vacuum .
Methods of Application or Experimental Procedures
The structure of cuscohygrine has been determined through its degradations and reactions .
Results or Outcomes
Cuscohygrine is found in coca leaves (Erythroxylum coca, Fam. Erythroxylaceae), Convolvulus hanadae (Fam. Convolvulaceae) and some other plants .
Distinguishing Coca Chewing from Cocaine Abuse
Field
Summary of Application
Cuscohygrine, along with hygrine, has been proposed as a possible marker to distinguish coca leaf chewing (a legal practice in some countries) from cocaine abuse .
Methods of Application or Experimental Procedures
The presence of cuscohygrine and hygrine in urine samples could potentially be used to distinguish between individuals who chew coca leaves and those who abuse cocaine .
Results or Outcomes
This method could be useful in forensic cases, as both coca leaf chewers and cocaine abusers test positive for cocaine and its metabolites in urine .
Synthesis of Hygrine and Cuscohygrine
Field
Summary of Application
The synthesis of hygrine and cuscohygrine, which are structurally related to cuscohygrine, has been studied .
Methods of Application or Experimental Procedures
Various methods have been proposed for the synthesis of these compounds, including Sorm’s two-step synthesis starting from N-methylpyrrole , Anet’s synthesis involving the condensation of γ-methylaminobutyraldehyde with excess acetone dicarboxylic acid , and a synthesis reported by Muthusubramanian using the strategy of tandem SN2 intramolecular aza-Michael reaction .
Results or Outcomes
These synthetic methods have provided valuable insights into the structure and reactivity of these alkaloids .
Occurrence in Solanaceae Family Plants
Field
Summary of Application
Cuscohygrine has been found in plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species .
Methods of Application or Experimental Procedures
The presence of cuscohygrine in these plants can be determined through chemical analysis .
Results or Outcomes
The presence of cuscohygrine in these plants suggests that it may play a role in their biochemistry .
Stereochemistry of Cuscohygrine
Field
Summary of Application
The stereochemistry of cuscohygrine is a topic of interest in the field of stereochemistry .
Methods of Application or Experimental Procedures
The stereochemistry of cuscohygrine is studied using various chemical analysis methods .
Results or Outcomes
Cuscohygrine is optically inactive though it contains two chiral centers. Its stereochemistry is not definitely assigned. Its optical inactivity may be due to internal compensation because of its symmetrical (S, R) configuration of the two like chiral centers (AA type) (cf. meso-tartaric acid, see Sect. 2.7.2). The optical inactivity may also be due to rapid self .
Phytochemical and Phytopharmacological Activities
Field
Phytochemistry and Pharmacology
Summary of Application
Cuscohygrine, as a phytochemical found in certain plants, may have potential pharmacological activities .
Methods of Application or Experimental Procedures
The potential pharmacological activities of cuscohygrine can be studied using various in vitro and in vivo experimental models .
Results or Outcomes
While specific results or outcomes are not mentioned in the source, the study of cuscohygrine’s potential pharmacological activities could lead to the discovery of new therapeutic agents .
Safety And Hazards
The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894079 | |
| Record name | Cuscohygrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cuscohygrine | |
CAS RN |
454-14-8 | |
| Record name | Cuscohygrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuscohygrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuscohygrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUSCOHYGRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FJ3823VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



